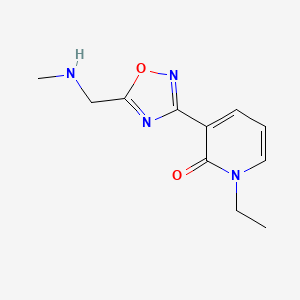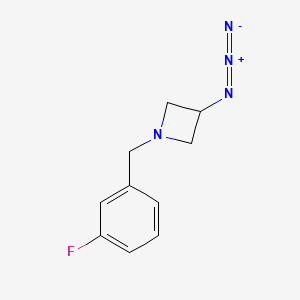
3-Azido-1-(2,6-difluorobenzyl)azetidine
Descripción general
Descripción
3-Azido-1-(2,6-difluorobenzyl)azetidine is a chemical compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound features an azide group attached to an azetidine ring, which is further substituted with a 2,6-difluorobenzyl group. The presence of fluorine atoms on the benzyl ring enhances the compound's stability and reactivity, making it a valuable candidate for various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Azido-1-(2,6-difluorobenzyl)azetidine typically involves the following steps:
Preparation of 2,6-Difluorobenzylamine: This is achieved by reacting 2,6-difluorobenzyl chloride with ammonia.
Azetidine Formation: The 2,6-difluorobenzylamine is then reacted with a suitable azetidine precursor, such as 1,3-dibromopropane, under nucleophilic substitution conditions.
Azidation: The resulting azetidine derivative is treated with an azidating agent, such as sodium azide, to introduce the azide group at the 3-position.
Industrial Production Methods: On an industrial scale, the synthesis of this compound can be optimized by employing continuous flow chemistry techniques, which offer improved safety, scalability, and efficiency compared to traditional batch processes.
Análisis De Reacciones Químicas
Types of Reactions: 3-Azido-1-(2,6-difluorobenzyl)azetidine undergoes various types of chemical reactions, including:
Oxidation: The azide group can be oxidized to form nitroso compounds or nitrones.
Reduction: The azide group can be reduced to form amines or hydrazines.
Substitution: The azide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophiles such as alkyl halides and amines are used, often in the presence of a base.
Major Products Formed:
Oxidation Products: Nitroso derivatives and nitrones.
Reduction Products: Amines and hydrazines.
Substitution Products: Various azetidine derivatives.
Aplicaciones Científicas De Investigación
3-Azido-1-(2,6-difluorobenzyl)azetidine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for the preparation of more complex molecules.
Biology: Employed in the study of biological systems, particularly in the context of bioorthogonal chemistry, where it can be used to label and track biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its use as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 3-Azido-1-(2,6-difluorobenzyl)azetidine exerts its effects involves its interaction with specific molecular targets and pathways. The azide group, in particular, can undergo bioorthogonal reactions with alkyne-functionalized molecules, allowing for the selective labeling and visualization of biological targets. This property makes it a valuable tool in chemical biology and medicinal chemistry.
Comparación Con Compuestos Similares
3-Azido-1-(2,6-difluorobenzyl)azetidine is unique due to its specific structural features, such as the presence of fluorine atoms on the benzyl ring. Similar compounds include:
3-Azido-1-(2,4-difluorobenzyl)azetidine: Similar in structure but with a different position of the fluorine atoms on the benzyl ring.
2-Azido-1,3-dimethylimidazolinium hexafluorophosphate: Another azide-containing compound used in diazo transfer reactions.
Propiedades
IUPAC Name |
3-azido-1-[(2,6-difluorophenyl)methyl]azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2N4/c11-9-2-1-3-10(12)8(9)6-16-4-7(5-16)14-15-13/h1-3,7H,4-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILBZZVZIJSVSLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=C(C=CC=C2F)F)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-[2-(piperidin-4-yl)ethyl]cyclobutanamine](/img/structure/B1488872.png)
![3-[(6-Chloro-2-methylpyrimidin-4-yl)amino]propan-1-ol](/img/structure/B1488874.png)
![[1-(Oxolane-3-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1488876.png)
![N-[(oxan-4-yl)methyl]-1-(propan-2-yl)piperidin-4-amine](/img/structure/B1488877.png)
![4-(chloromethyl)-1-[2-(methylsulfanyl)phenyl]-1H-1,2,3-triazole](/img/structure/B1488878.png)
![4-(chloromethyl)-1-[4-(methylsulfanyl)phenyl]-1H-1,2,3-triazole](/img/structure/B1488880.png)

![[1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1488885.png)

